N-benzyl-2-(6-chloro-1H-indol-1-yl)acetamide
Description
N-benzyl-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic indole derivative characterized by a 6-chloro-substituted indole core linked to a benzyl group via an acetamide bridge. Its molecular formula is C₁₇H₁₅ClN₂O, with a molar mass of 298.77 g/mol . The compound’s structure combines the aromatic indole scaffold, known for pharmacological relevance, with a benzyl moiety that may enhance lipophilicity and bioavailability.
Properties
Molecular Formula |
C17H15ClN2O |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
N-benzyl-2-(6-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C17H15ClN2O/c18-15-7-6-14-8-9-20(16(14)10-15)12-17(21)19-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,21) |
InChI Key |
ICZCVNKBOUUEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(6-chloro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
N-Benzylation: The chlorinated indole is then reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form N-benzyl-6-chloroindole.
Acetamide Formation: Finally, the N-benzyl-6-chloroindole is reacted with chloroacetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution preferentially at the 3- and 5-positions due to the electron-donating nature of the nitrogen atom. The 6-chloro substituent directs further electrophilic attacks to specific positions:
-
Nitration : Reacts with nitric acid in acetic anhydride at 0–5°C to yield 3-nitro derivatives.
-
Sulfonation : Concentrated sulfuric acid at 80°C produces 5-sulfo-substituted products.
Key Factors :
-
Chloro group at position 6 deactivates the ring but enhances regioselectivity.
-
Benzyl-acetamide side chain minimally sterically hinders substitution.
Nucleophilic Substitution
The chloro group at position 6 participates in nucleophilic displacement under basic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 h | 6-methoxyindole derivative | 72% |
| Piperidine | Ethanol, reflux, 12 h | 6-piperidinylindole derivative | 65% |
This reactivity is attributed to the chloro group’s activation by the adjacent electron-deficient aromatic system.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : 6 M HCl, reflux for 8 h, yields 2-(6-chloro-1H-indol-1-yl)acetic acid.
-
Basic Hydrolysis : 2 M NaOH, 60°C, 4 h, produces the sodium salt of the acetic acid derivative.
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen.
Transition Metal-Catalyzed Coupling
The indole ring participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C) to form biaryl derivatives at position 2 or 3.
-
Heck Reaction : With styrenes (Pd(OAc)₂, PPh₃, NEt₃) to introduce alkenyl groups at position 5.
Optimized Conditions :
Oxidation and Reduction
-
Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane oxidizes the indole nitrogen to an N-oxide.
-
Reduction : Hydrogenation (H₂, 10% Pd/C, ethanol) reduces the chloro group to hydrogen, yielding N-benzyl-2-(1H-indol-1-yl)acetamide.
Selectivity Notes :
-
Oxidation primarily targets the indole nitrogen due to its lone pair availability.
-
Catalytic hydrogenation retains the acetamide group intact.
Functional Group Transformations
The benzyl-acetamide side chain can be modified:
| Reaction | Reagents | Outcome |
|---|---|---|
| Alkylation | MeI, K₂CO₃, DMF | N-methylation of the benzyl amine |
| Acylation | AcCl, pyridine | Acetylation of the amide nitrogen |
Limitations : Steric hindrance from the benzyl group reduces reactivity at the amide nitrogen compared to simpler acetamides.
Cyclization Reactions
Under high-dilution conditions, the compound forms heterocyclic systems:
-
Lactam Formation : Heating with PPA (polyphosphoric acid) induces cyclization to yield a pyrroloindole derivative.
-
Thiadiazole Synthesis : Reaction with Lawesson’s reagent converts the acetamide to a thioamide, enabling cyclization with hydrazine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or viruses.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Chlorine Position on Indole: The 6-chloro substitution in the target compound contrasts with 4-chloro in its isomer (). Dual chloro-substituted analogs (e.g., the compound in ) exhibit increased molecular complexity, which may enhance selectivity but reduce solubility .
Benzyl Group Modifications: Replacing benzyl with 2-methoxybenzyl () introduces electron-donating groups, improving hydrogen-bonding capacity.
Biological Activity: Analogs like 10j and 3g demonstrate potent anticancer (Bcl-2/Mcl-1 inhibition) and anti-inflammatory activity (IC₅₀ = 2.91 μM), respectively .
Crystallographic and Conformational Insights
- Hydrogen Bonding: The acetamide linkage in analogs like N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide forms N–H···O chains in crystal structures, a feature likely conserved in the target compound. Such interactions influence solubility and crystal packing .
- Conformational Flexibility : Benzyl-containing analogs adopt planar indole configurations, whereas cyclohexyl derivatives (e.g., ) exhibit chair conformations, affecting molecular docking and protein interactions .
Pharmacological Considerations
- Side Chain Optimization : The benzyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier groups (e.g., naphthyl in 10k ) .
Biological Activity
N-benzyl-2-(6-chloro-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indole derivative class, characterized by the presence of a benzyl group attached to the nitrogen atom of an indole ring and a chloro substituent at the 6-position. Its molecular formula is C₁₄H₁₃ClN₂O, with a molecular weight of approximately 270.72 g/mol.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor growth and proliferation, which is crucial for its potential anticancer properties.
- Antimicrobial Activity : Similar indole derivatives have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy and safety of this compound. Research indicates that modifications at different positions on the indole ring can significantly influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro at 6-position | Anticancer and antimicrobial properties |
| N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide | Chloro at 4-position | Similar anticancer effects but distinct binding affinities |
| N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide | Chloro at 5-position | Variations in reactivity and binding affinity |
This table illustrates how different chloro substituents impact the compound's biological profile, emphasizing the importance of precise structural modifications in drug design.
Case Studies and Research Findings
Several studies have explored the biological activity of N-benzyl derivatives, highlighting their potential therapeutic applications:
- Anticancer Activity : A study demonstrated that N-benzyl derivatives exhibited significant cytotoxic effects against various cancer cell lines, including colon and lung cancer cells. The compound induced apoptosis through caspase-dependent pathways, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Research has shown that related indole compounds possess antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves interference with bacterial cell wall synthesis, making these compounds promising candidates for treating resistant infections .
- Pharmacological Screening : In vitro assays revealed that N-benzyl derivatives displayed potent inhibitory effects on key enzymes involved in inflammatory processes, indicating potential anti-inflammatory properties alongside their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
